molecular formula C14H15NO B3025590 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde CAS No. 423749-16-0

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde

Cat. No. B3025590
CAS RN: 423749-16-0
M. Wt: 213.27 g/mol
InChI Key: FKEZLVYJTIRCEZ-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .

Scientific Research Applications

Chromatographic Separation and Steric Hindrance

Research on sterically hindered N-aryl pyrroles, including 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has shown the potential for chromatographic separation of enantiomers and studying barriers to racemization. The research involved synthesizing novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigating their diastereoisomeric association complexes using spectroscopy and liquid chromatography (Vorkapić-Furač et al., 1989).

Metal-Organic Frameworks and Polymerization

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is also involved in the formation of metal-organic frameworks and catalysis. Aluminum and zinc complexes supported by pyrrole-based ligands, including this compound, have been synthesized, showing efficacy in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Pre-column Derivatization in HPLC Analysis

In analytical chemistry, 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a pre-column derivatization reagent for the HPLC analysis of amino acids. This compound reacts with primary amino groups under mild conditions, optimizing derivatization conditions for quantitative analysis (Gatti et al., 2010).

Magnetic Materials

In the field of magnetic materials, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has been used as a ligand for paramagnetic transition metal ions. This application has led to the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Heterocyclic Compounds

Pyrrole derivatives, including 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde, are integral in synthesizing various heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. Studies on these derivatives have highlighted their role in aldol condensation and as precursors in the synthesis of various heterocyclic structures (Singh et al., 2014).

properties

IUPAC Name

2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZLVYJTIRCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358111
Record name 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde

CAS RN

423749-16-0
Record name 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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